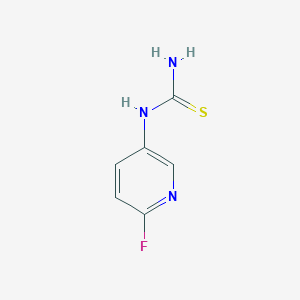![molecular formula C5H10Cl2N2S2 B13522123 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C5H8N2S2.2HCl. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride typically involves the reaction of 2-amino-5-methylthio-1,3-thiazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Microwave-assisted synthesis has also been explored as a rapid and efficient method for preparing thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial production due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound of 1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride.
2-Amino-5-methylthio-1,3-thiazole: A precursor in the synthesis of the compound.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiazole derivative with similar properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methylsulfanyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C5H10Cl2N2S2 |
|---|---|
Molekulargewicht |
233.2 g/mol |
IUPAC-Name |
(2-methylsulfanyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H8N2S2.2ClH/c1-8-5-7-3-4(2-6)9-5;;/h3H,2,6H2,1H3;2*1H |
InChI-Schlüssel |
JTIPMVPZUQEXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=C(S1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)


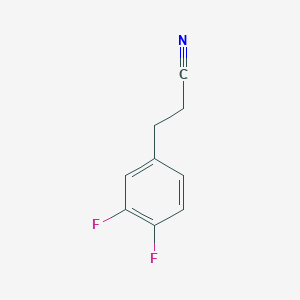
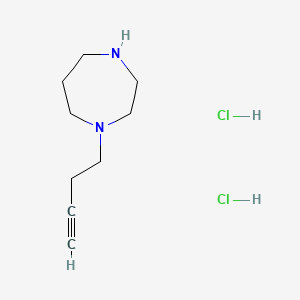
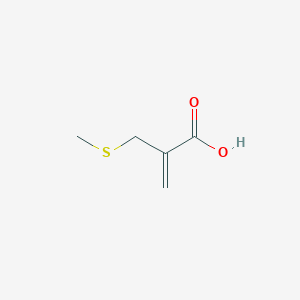
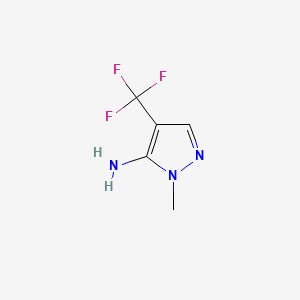
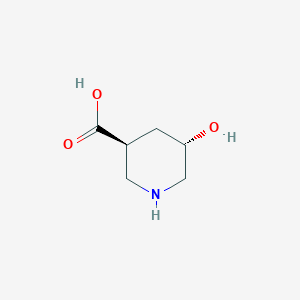
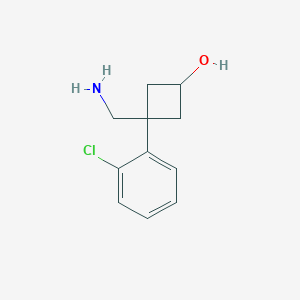
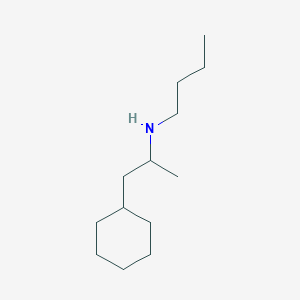


![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
